Sms2-IN-2 is classified as a small molecule inhibitor specifically designed to target sphingomyelin synthase 2. It has been developed through high-throughput screening methods and structure-activity relationship studies to optimize its efficacy and selectivity against the enzyme. The compound is notable for its potential therapeutic applications in conditions linked to dysregulated sphingolipid metabolism .
The synthesis of Sms2-IN-2 involves several key steps that are optimized for yield and purity. Initial approaches utilize combinatorial chemistry techniques to generate a library of potential inhibitors. Subsequent screening is conducted using mass spectrometry to identify compounds with the desired inhibitory activity against sphingomyelin synthase 2.
The synthetic route typically includes the following stages:
These methods ensure that the compound exhibits high potency and specificity toward its target enzyme, making it suitable for further biological evaluation .
Sms2-IN-2 features a unique molecular structure characterized by specific functional groups that confer its inhibitory properties. The compound's structure can be represented as follows:
The three-dimensional conformation of Sms2-IN-2 has been studied using computational modeling techniques, revealing insights into its interactions with the enzyme's active site .
The primary chemical reaction involving Sms2-IN-2 is its interaction with sphingomyelin synthase 2, where it competes with natural substrates like ceramide. This competitive inhibition leads to a decrease in sphingomyelin production, which can be quantified using liquid chromatography coupled with tandem mass spectrometry.
Key aspects of this reaction include:
The mechanism by which Sms2-IN-2 exerts its effects involves several biochemical pathways:
Sms2-IN-2 exhibits several notable physical and chemical properties:
These properties are essential for its application in both laboratory settings and potential therapeutic use .
Sms2-IN-2 has significant scientific applications, particularly in the fields of biochemistry and pharmacology:
SMS2-IN-2 represents a novel class of pharmacological agents targeting sphingomyelin synthase 2 (SMS2), a key enzyme in sphingolipid metabolism. This compound (Chemical name: 4-benzyloxybenzo[d]isoxazole-3-amine derivative; CAS: 2241838-28-6; Molecular formula: C₁₉H₁₃ClFN₃O₂; MW: 369.78 g/mol) exhibits potent inhibitory activity against SMS2 with an IC₅₀ of 100 nM while demonstrating remarkable selectivity (>500-fold) over its isoform SMS1 (IC₅₀ = 56 μM) [3]. The structural specificity of SMS2-IN-2 arises from its optimized benzyloxybenzoisoxazole scaffold, enabling precise interaction with the SMS2 catalytic domain without disrupting SMS1-mediated sphingomyelin biosynthesis in the Golgi apparatus. This selectivity is crucial because SMS1 and SMS2, though both synthesizing sphingomyelin from ceramide and phosphatidylcholine, exhibit distinct subcellular localizations—SMS1 primarily resides in the trans-Golgi*, while SMS2 is predominantly localized to plasma membranes where it directly modulates membrane lipid raft composition and signal transduction platforms [1] [6].
Table 1: Key Chemical Attributes of SMS2-IN-2
Property | Value | Biological Significance |
---|---|---|
Molecular Weight | 369.78 g/mol | Optimal for membrane permeability |
SMS2 IC₅₀ | 100 nM | High potency in enzymatic inhibition |
SMS1 IC₅₀ | 56 μM | Exceptional isoform selectivity |
Oral Bioavailability | Confirmed in db/db mice | Enables chronic in vivo studies |
SMS2 critically regulates systemic sphingolipid homeostasis through its membrane-bound localization and impact on the ceramide-sphingomyelin rheostat. Genetic ablation of SMS2 in mice reduces plasma sphingomyelin by 25–28% under chow and high-fat diets without altering phosphatidylcholine or triglyceride levels, demonstrating its specific role in sphingomyelin production [1]. Conversely, liver-specific SMS2 overexpression elevates plasma sphingomyelin by 29%, confirming hepatic SMS2 as a major determinant of circulating sphingomyelin pools [1]. This enzyme's influence extends to membrane dynamics: SMS2 deficiency reduces sphingomyelin content in lipid rafts, enhancing fluidity and promoting ABCA1-mediated cholesterol efflux—a process critical for reverse cholesterol transport. Macrophages from SMS2 knockout (KO) mice exhibit 40–50% increased cholesterol efflux to apoA-I and HDL, directly linking SMS2 activity to atherogenic lipid accumulation [6].
Hypoxic stress further amplifies SMS2's pathophysiological role. In critical limb ischemia, hypoxia-inducible factor-1α (HIF-1α) and p53 upregulate SMS2 expression in skeletal muscle, elevating local sphingomyelin concentrations by >30% and triggering NF-κB-mediated inflammation [8]. This hypoxia-SMS2 axis exacerbates tissue damage, as evidenced by improved muscle regeneration and reduced cytokine expression in SMS2-KO mice post-ischemia [8].
Table 2: Consequences of SMS2 Manipulation on Lipid Parameters
Model | Sphingomyelin Change | Key Metabolic Effects |
---|---|---|
SMS2 KO mice (chow diet) | ↓25% plasma SM | No change in PC/TG; ↑cholesterol efflux |
SMS2 KO mice (high-fat diet) | ↓28% plasma SM | ↓Atherogenic lipoprotein aggregation |
Liver-specific SMS2 Tg mice | ↑29% plasma SM | ↑Lipoprotein aggregation; ↓cholesterol efflux |
Hypoxic skeletal muscle | ↑>30% tissue SM | ↑NF-κB activation; ↑IL-6/TNF-α |
Targeting SMS2 offers a dual therapeutic mechanism: correcting sphingolipid imbalances and suppressing inflammatory signaling. Elevated sphingomyelin in plasma and membranes promotes atherogenesis through multiple pathways. SMS2-derived sphingomyelin enriches atherogenic lipoproteins (VLDL/LDL), enhancing their aggregation susceptibility to sphingomyelinase—this aggregation accelerates subendothelial retention, a critical initiator of plaque formation [1]. Concurrently, membrane sphingomyelin governs inflammatory receptor clustering; SMS2 deficiency disrupts Toll-like receptor 4 (TLR4) and TNF receptor complexes in lipid rafts, attenuating NF-κB and MAP kinase activation by >50% upon LPS stimulation [6] [8]. This mechanistic insight explains why SMS2-KO macrophages exhibit markedly reduced IL-6 and TNF-α secretion—a phenotype recapitulated by SMS2-IN-2 in preclinical models.
Clinically, SMS2 overexpression correlates with human pathologies. Platelet SMS2 expression increases 2.5-fold in acute coronary syndrome (ACS) patients, driving pro-thrombotic phenotypes through PI3K/Akt activation [5]. Similarly, SGMS2 (human SMS2 gene) expression rises 3-fold in ischemic muscles of critical limb ischemia patients versus non-ischemic controls [8]. SMS2-IN-2 directly counteracts these processes: in db/db mice—a model of type 2 diabetes—oral administration (20–50 mg/kg/day for 6 weeks) reduces circulating IL-6 by 40%, hepatic TNF-α mRNA by 60%, and improves insulin sensitivity through enhanced glucose uptake in skeletal muscle [3] [7]. Notably, these effects occur alongside improved lipid metabolism, including 25–30% reductions in plasma LDL-cholesterol and non-esterified fatty acids (NEFAs), positioning SMS2 inhibition as a strategy for cardiometabolic disease integration [10].
Table 3: Therapeutic Effects of SMS2 Inhibition in Disease Models
Disorder | Model | SMS2-IN-2 Effects | Key Mechanisms |
---|---|---|---|
Type 2 Diabetes | db/db mice | ↓Serum IL-6; ↓Hepatic TNF-α mRNA | TLR4/NF-κB suppression; ↑muscle glucose uptake |
Atherosclerosis | SMS2−/−→LDLr−/− mice | ↓57% plaque area; ↑collagen content | ↑Macrophage cholesterol efflux; ↓plaque necrosis |
Thrombosis | SMS2-KO platelets | ↓Aggregation; ↓clot retraction | PI3K/Akt pathway inhibition |
Critical Limb Ischemia | Hindlimb ischemia | ↓Muscle inflammation; ↑fiber regeneration | HIF-1α/SMS2 axis blockade |
The convergence of SMS2's roles in lipid metabolism, inflammation, and insulin resistance underscores its therapeutic relevance. Unlike pan-sphingolipid modulators, SMS2-IN-2's selectivity avoids disrupting SMS1-dependent housekeeping functions, minimizing off-target effects [9]. This precision, combined with oral efficacy in chronic disease models, validates SMS2 as a promising target for disorders fueled by lipid-driven inflammation.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1